2-(1H-1,2,3,4-tetrazol-1-yl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide
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Overview
Description
2-(1H-1,2,3,4-tetrazol-1-yl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide is a complex organic compound that features both tetrazole and triazole rings. These heterocyclic structures are known for their diverse applications in medicinal chemistry, materials science, and coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3,4-tetrazol-1-yl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide typically involves the formation of the tetrazole and triazole rings followed by their integration into the final compound. One common method involves the cyclization of glycine, potassium azide, and triethyl orthoformate in acetic acid at 80°C for 2 hours to form tetrazole acetic acid .
Industrial Production Methods
Industrial production methods for such compounds often involve continuous flow processes that are atom-economical, highly selective, and environmentally benign. These methods ensure efficient construction of the triazole ring under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3,4-tetrazol-1-yl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The tetrazole and triazole rings can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-(1H-1,2,3,4-tetrazol-1-yl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3,4-tetrazol-1-yl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds also feature triazole rings and have shown potent anticancer activity.
3,5-bis(1′,2′,4′-triazol-1′-yl)pyridine: Used in coordination chemistry for the synthesis of coordination polymers.
Uniqueness
2-(1H-1,2,3,4-tetrazol-1-yl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide is unique due to its combination of tetrazole and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse applications and interactions that are not possible with simpler compounds.
Properties
IUPAC Name |
2-(tetrazol-1-yl)-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N10O/c20-9(2-18-6-13-16-17-18)15-7-1-8(12-4-11-7)19-5-10-3-14-19/h1,3-6H,2H2,(H,11,12,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLONUUFMFITFRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1N2C=NC=N2)NC(=O)CN3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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